

In-Depth Technical Guide: Autophagy Inducer 2

(CAS: 2684238-37-5)

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Compound of Interest

Compound Name: Autophagy inducer 2

Cat. No.: B15582433

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Introduction

Autophagy Inducer 2, identified by CAS number 2684238-37-5 and also known as Compound 11i, is a potent inducer of autophagy.^{[1][2]} This synthetic compound emerged from a scaffold hopping strategy based on the natural product celastrol.^[3] It has demonstrated significant antiproliferative and autophagy-inducing activity, particularly in the context of breast cancer research. This technical guide provides a comprehensive overview of its biological activities, mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Autophagy Inducer 2** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Autophagy Inducer 2**

Property	Value
CAS Number	2684238-37-5
Molecular Formula	C ₄₁ H ₅₈ N ₆ O
Molecular Weight	650.94 g/mol
Common Name	Autophagy Inducer 2
Synonym	Compound 11i
Appearance	Powder
Storage	Store at -20°C for long-term stability.

Biological Activity and Quantitative Data

Autophagy Inducer 2 exhibits significant biological activity against the human breast cancer cell line MCF-7. Its primary mode of action is the induction of autophagy, which contributes to its antiproliferative effects.

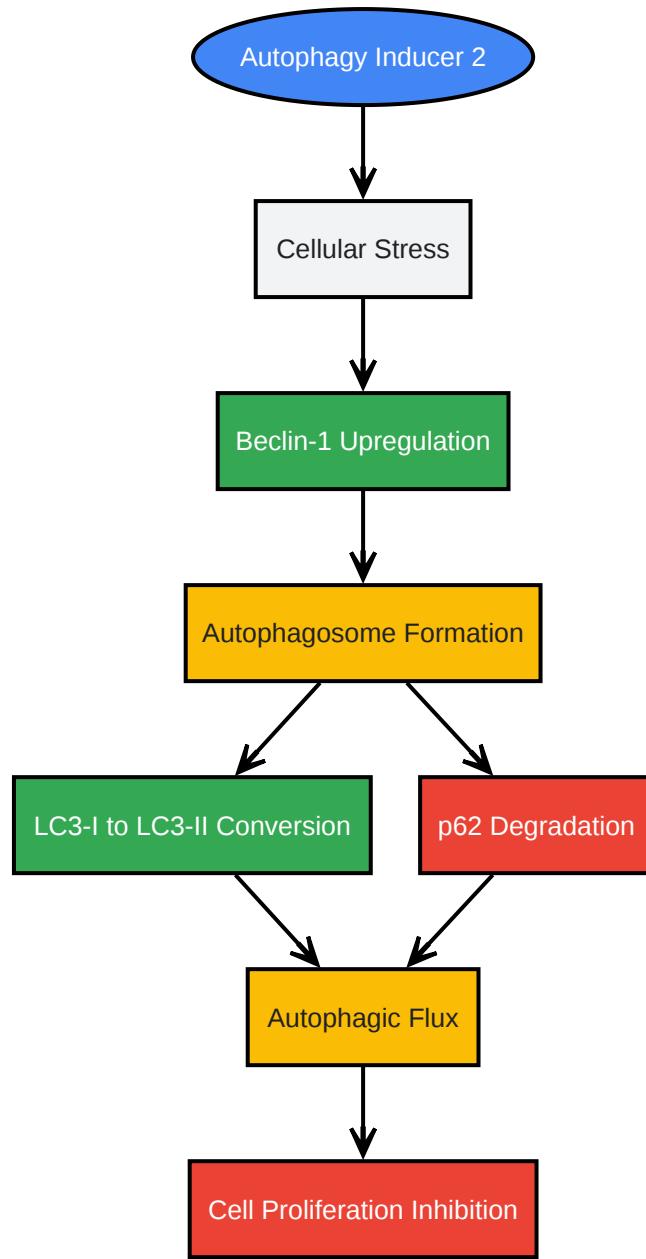
Table 2: In Vitro Biological Activity of **Autophagy Inducer 2** against MCF-7 Cells

Parameter	Result	Reference
Antiproliferative Activity (IC ₅₀)	1.31 μM	[1][3]
Colony Formation	Remarkable inhibition	[1][3]
Cell Cycle Arrest	G2/M Phase	[1][3]

Mechanism of Action and Signaling Pathways

Autophagy Inducer 2 exerts its anticancer effects through a multi-faceted mechanism involving the induction of autophagy and cell cycle arrest. The upregulation of key autophagy markers such as Beclin-1 and the conversion of LC3-I to LC3-II, coupled with the degradation of p62, confirms its role as a potent autophagy inducer. Concurrently, the compound arrests the cell cycle at the G2/M phase by modulating the levels of Cdk-1 and Cyclin B1.

Proposed Signaling Pathway of Autophagy Inducer 2

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Caption: Proposed signaling pathway for **Autophagy Inducer 2**.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **Autophagy Inducer 2**. These are based on standard methodologies for MCF-7 cells and may require optimization for specific laboratory conditions.

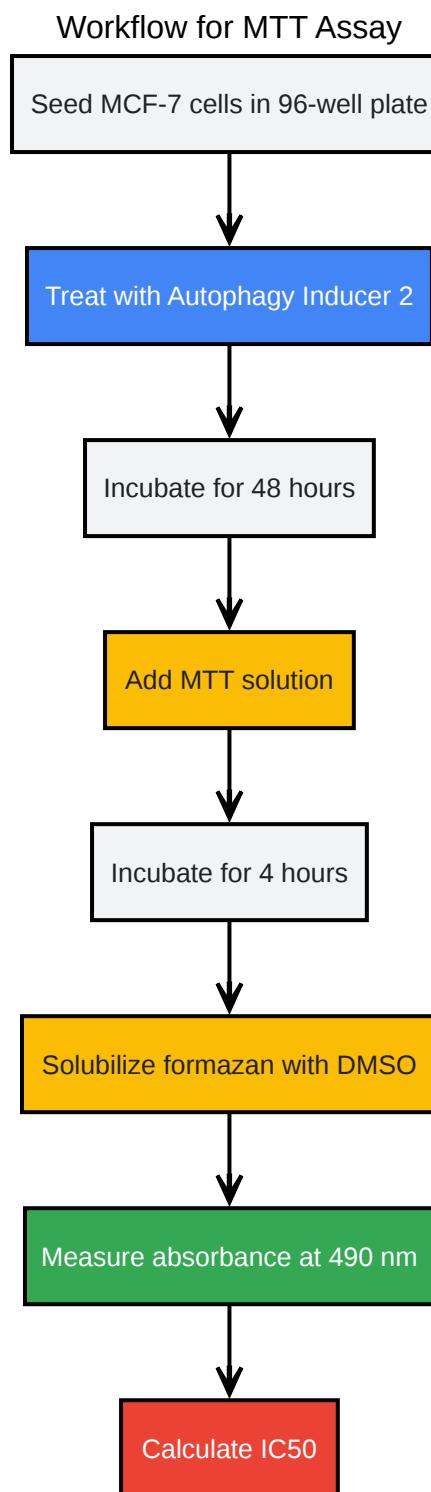
Cell Culture

- Cell Line: Human breast adenocarcinoma cell line, MCF-7.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay for Antiproliferative Activity

This assay determines the concentration of **Autophagy Inducer 2** that inhibits the growth of MCF-7 cells by 50% (IC₅₀).

- Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Autophagy Inducer 2** (e.g., 0.1, 0.5, 1, 2, 5, 10 μ M) for 48 hours. Include a vehicle control (DMSO).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.



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Caption: MTT assay experimental workflow.

Colony Formation Assay

This assay assesses the long-term effect of **Autophagy Inducer 2** on the proliferative capacity of single cells.

- Cell Seeding: Seed MCF-7 cells in 6-well plates at a low density (e.g., 500 cells/well).
- Compound Treatment: After 24 hours, treat the cells with various concentrations of **Autophagy Inducer 2** (e.g., 0.5, 1, 2 μ M) for the duration of the experiment (typically 10-14 days).
- Incubation: Incubate the plates at 37°C, changing the medium containing the compound every 3 days.
- Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet solution for 20 minutes.
- Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically >50 cells).

Western Blot Analysis for Autophagy Markers

This technique is used to detect changes in the expression levels of key autophagy-related proteins.

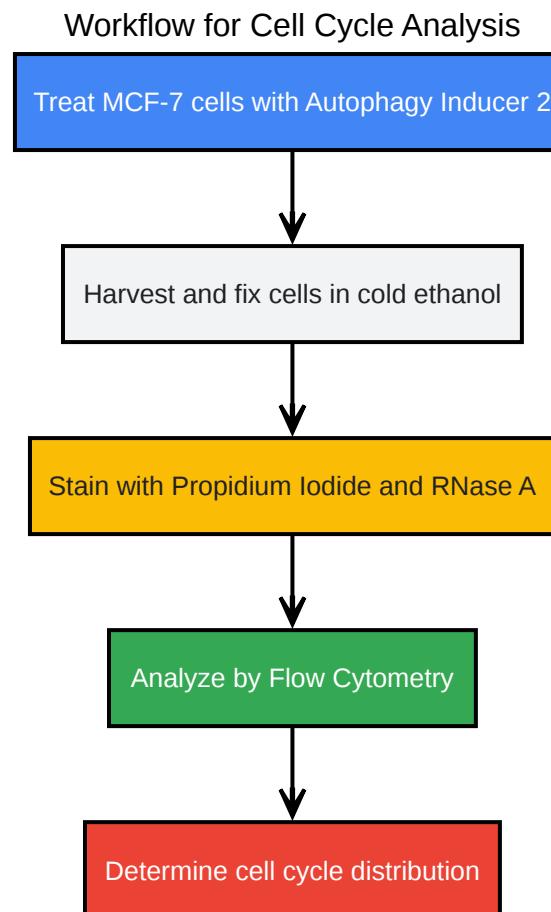
- Cell Lysis: Treat MCF-7 cells with **Autophagy Inducer 2** at the desired concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (20-30 μ g) on a 12-15% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.

- Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3A/B, p62, Beclin-1, and a loading control (e.g., GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

- Cell Treatment: Treat MCF-7 cells with **Autophagy Inducer 2** (e.g., 1.31 μ M) for 24 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.



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Caption: Cell cycle analysis experimental workflow.

Conclusion

Autophagy Inducer 2 (CAS: 2684238-37-5) is a valuable research tool for studying the role of autophagy in cancer biology. Its potent antiproliferative activity against MCF-7 breast cancer cells, mediated through the induction of autophagy and G2/M cell cycle arrest, makes it a promising lead compound for further investigation in the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to explore and validate the biological effects of this compound.

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